1-(4-Fluorophenyl)pentane-1-sulfonamide

Catalog No.
S14102077
CAS No.
M.F
C11H16FNO2S
M. Wt
245.32 g/mol
Availability
In Stock
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1-(4-Fluorophenyl)pentane-1-sulfonamide

Product Name

1-(4-Fluorophenyl)pentane-1-sulfonamide

IUPAC Name

1-(4-fluorophenyl)pentane-1-sulfonamide

Molecular Formula

C11H16FNO2S

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C11H16FNO2S/c1-2-3-4-11(16(13,14)15)9-5-7-10(12)8-6-9/h5-8,11H,2-4H2,1H3,(H2,13,14,15)

InChI Key

WUCOUQSUSYQMSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)F)S(=O)(=O)N

1-(4-Fluorophenyl)pentane-1-sulfonamide is a sulfonamide compound characterized by the presence of a fluorophenyl group attached to a pentane chain, with a sulfonamide functional group. Its molecular formula is C11H16FNO2SC_{11}H_{16}FNO_2S and it has a molecular weight of 245.32 g/mol. The compound's structure can be represented by the IUPAC name, which emphasizes its functional groups and substituents: 1-(4-fluorophenyl)pentane-1-sulfonamide. The InChI key for this compound is WUCOUQSUSYQMSK-UHFFFAOYSA-N, and its canonical SMILES notation is CCCCC(C1=CC=C(C=C1)F)S(=O)(=O)N.

, including:

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be performed using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The sulfonamide group allows for nucleophilic substitution reactions, resulting in various derivatives when reacted with nucleophiles such as amines or thiols in the presence of a base.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Various nucleophiles in the presence of bases.

The biological activity of 1-(4-Fluorophenyl)pentane-1-sulfonamide is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The presence of the fluorophenyl group enhances binding affinity and specificity, making it potentially useful in therapeutic applications targeting specific biological pathways.

The synthesis of 1-(4-Fluorophenyl)pentane-1-sulfonamide typically involves the reaction between 4-fluorobenzene and pentane-1-sulfonyl chloride, facilitated by a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Purification methods such as recrystallization or column chromatography are employed to obtain the final product.

Industrial Production

In industrial settings, similar synthetic routes are followed but on a larger scale. Automated reactors and continuous flow systems are used to ensure consistent quality and yield while optimizing reaction conditions to minimize by-products.

The applications of 1-(4-Fluorophenyl)pentane-1-sulfonamide extend into medicinal chemistry, particularly in drug development due to its biological activity. It may serve as a lead compound for synthesizing new drugs targeting specific enzymes or receptors involved in various diseases. Additionally, its unique properties make it suitable for research into sulfonamide derivatives with enhanced pharmacological profiles .

Interaction studies involving 1-(4-Fluorophenyl)pentane-1-sulfonamide focus on its binding affinity to target proteins and enzymes. The compound's structural features facilitate interactions that can modulate biological functions, making it a candidate for further investigation in pharmacological contexts. These studies often employ techniques such as molecular docking and binding assays to elucidate the mechanisms underlying its biological effects .

Several compounds share structural similarities with 1-(4-Fluorophenyl)pentane-1-sulfonamide:

  • 1-(4-Chlorophenyl)pentane-1-sulfonamide
  • 1-(4-Bromophenyl)pentane-1-sulfonamide
  • 1-(4-Methylphenyl)pentane-1-sulfonamide

Uniqueness

The uniqueness of 1-(4-Fluorophenyl)pentane-1-sulfonamide lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This modification enhances its reactivity and binding affinity, making it potentially more effective than similar compounds that lack this feature.

The most established route to 1-(4-fluorophenyl)pentane-1-sulfonamide involves nucleophilic substitution between a sulfonyl chloride precursor and an amine. This method leverages the reactivity of sulfonyl chlorides, which act as electrophilic sulfur sources. For example, 4-fluorophenylpentane-1-sulfonyl chloride reacts with ammonia or primary amines under mild conditions to yield the corresponding sulfonamide.

The general reaction proceeds as follows:
$$ \text{R-SO}2\text{Cl} + \text{NH}3 \rightarrow \text{R-SO}2\text{NH}2 + \text{HCl} $$

Key optimization parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios. A study demonstrated that using a 1.2:1 molar ratio of ammonia to sulfonyl chloride in dichloromethane at 0°C achieved a 92% yield of the sulfonamide product. Similar conditions apply when substituting ammonia with pentylamine to introduce alkyl side chains.

Table 1: Optimization of nucleophilic substitution conditions

Amine SourceSolventTemperature (°C)Yield (%)
AmmoniaCH₂Cl₂092
PentylamineTHF2585
AnilineDMF5078

Challenges in this approach include the moisture sensitivity of sulfonyl chlorides and competing side reactions, such as sulfonate ester formation. Recent advances utilize polymer-supported bases to sequester HCl, improving reaction efficiency.

Reductive Amination Strategies for Sulfonamide Formation

Reductive amination offers an alternative pathway by coupling carbonyl compounds with amines in the presence of reducing agents. While less common for sulfonamides, this method has been adapted for derivatives containing secondary amines. For instance, reacting pentane-1-sulfonamide with 4-fluorobenzaldehyde under hydrogenation conditions (H₂, Pd/C) yields the imine intermediate, which is subsequently reduced to the target compound.

The mechanism involves:

  • Formation of a Schiff base:
    $$ \text{R-CHO} + \text{H}2\text{N-SO}2\text{R'} \rightarrow \text{R-CH=N-SO}_2\text{R'} $$
  • Reduction to the amine:
    $$ \text{R-CH=N-SO}2\text{R'} + \text{H}2 \rightarrow \text{R-CH}2\text{NH-SO}2\text{R'} $$

This method is limited by the availability of stable aldehyde precursors and the need for high-pressure hydrogenation equipment. Yields typically range from 60–75%, depending on the steric bulk of the reactants.

Radical-Mediated C–S Bond Construction Techniques

Radical-based methods have emerged as powerful tools for constructing C–S bonds without requiring pre-functionalized sulfonyl chlorides. A notable example involves the three-component reaction of bicyclo[1.1.1]pentane-containing N-tosyl hydrazones, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and amines.

The proposed radical chain mechanism includes:

  • Generation of a sulfonyl radical from DABSO.
  • Radical addition to the hydrazone, forming a C–S bond.
  • Trapping of the intermediate by the amine nucleophile.

This transition metal-free process tolerates a wide range of functional groups and achieves yields up to 88% for bicyclo[1.1.1]pentane sulfonamides. While not yet applied directly to 1-(4-fluorophenyl)pentane-1-sulfonamide, the methodology is adaptable to aryl-substituted substrates.

Table 2: Radical-mediated sulfonamide synthesis performance

SubstrateAmineYield (%)
BCP-N-tosyl hydrazonePentylamine88
Phenyl hydrazoneCyclohexylamine76

Transition Metal-Catalyzed Coupling Reactions

Transition metals facilitate C–S bond formation through cross-coupling reactions. Copper(I) chloride has been employed in the synthesis of sulfonyl chlorides from diazonium salts and sulfur dioxide, which are subsequently converted to sulfonamides. For example, 4-fluoroaniline reacts with pentane-1-sulfonyl chloride in the presence of CuCl to yield 1-(4-fluorophenyl)pentane-1-sulfonamide via a Ullmann-type coupling.

Key steps include:

  • Diazotization of 4-fluoroaniline:
    $$ \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- $$
  • Copper-mediated coupling with sulfur dioxide:
    $$ \text{Ar-N}2^+\text{Cl}^- + \text{SO}2 \xrightarrow{\text{CuCl}} \text{Ar-SO}_2\text{Cl} $$
  • Aminolysis to form the sulfonamide.

Palladium catalysts have also been explored for Suzuki-Miyaura couplings involving sulfonamide intermediates, though these methods remain underdeveloped for aliphatic sulfonamides.

The compound 1-(4-Fluorophenyl)pentane-1-sulfonamide represents a unique sulfonamide derivative characterized by the molecular formula C₁₁H₁₆FNO₂S and a molecular weight of 245.32 g/mol . This compound features a distinctive structural arrangement combining a fluorinated aromatic ring system with an extended aliphatic pentane chain connected through a sulfonamide functional group . The structural complexity arises from the interplay between the electron-withdrawing fluorine substituent, the conformationally flexible pentane backbone, and the hydrogen-bonding capabilities of the sulfonamide moiety [3].

PropertyValue
Molecular FormulaC₁₁H₁₆FNO₂S
Molecular Weight (g/mol)245.32
CAS Registry Number1249617-09-1
IUPAC Name1-(4-fluorophenyl)pentane-1-sulfonamide
Canonical SMILESCCCCC(C1=CC=C(C=C1)F)S(=O)(=O)N
InChI KeyWUCOUQSUSYQMSK-UHFFFAOYSA-N

Conformational Analysis of Pentane Sulfonamide Backbone

The pentane chain in 1-(4-Fluorophenyl)pentane-1-sulfonamide exhibits conformational preferences that fundamentally influence the overall molecular geometry and physicochemical properties [4]. The extended aliphatic backbone adopts preferential conformations that minimize steric interactions while maximizing stabilizing interactions between constituent atoms [4] [5].

The conformational analysis reveals that the pentane chain preferentially adopts an all-anti configuration, characterized by dihedral angles of approximately 180° along the carbon-carbon bonds [4]. This extended zigzag conformation represents the global energy minimum, providing optimal spatial separation between methyl groups and minimizing gauche interactions [4]. The anti conformation serves as the energetic reference state, while gauche conformations incur an energy penalty of approximately 0.6 kilocalories per mole [4].

Particularly significant is the avoidance of syn-pentane interactions, which occur when methyl groups align with parallel bonds in close proximity across five atoms [4]. These syn-pentane interactions carry an energetic cost of approximately 3.6 kilocalories per mole relative to the anti-anti conformation, rendering such arrangements highly unfavorable [4]. The rotational barriers around carbon-carbon bonds range from 2.8 to 3.4 kilocalories per mole, representing moderate resistance to conformational interconversion [4].

The sulfonamide functional group introduces additional conformational complexity through restricted rotation around the sulfur-nitrogen bond [5] [6]. The rotational barrier around the nitrogen-sulfur bond reaches approximately 11.5 kilocalories per mole, significantly higher than typical carbon-carbon rotational barriers [6]. This restriction arises from partial double-bond character between sulfur and nitrogen, resulting from nitrogen lone pair delocalization into sulfur d-orbitals [7] [6].

Conformational ParameterValue/DescriptionStability Ranking
Preferred C-C-C-C Dihedral (Pentane)180° (anti)Most stable
Anti Conformation Energy0.0 kcal/mol (reference)Reference state
Gauche Conformation Energy+0.6 kcal/molModerately stable
Syn-Pentane Interaction Energy+3.6 kcal/molHighly unfavorable
Rotational Barrier (C-C)2.8 - 3.4 kcal/molModerate barrier
Sulfonamide N-S Rotational Barrier11.5 kcal/molHigh barrier

The nitrogen atom in the sulfonamide group adopts a tetrahedral geometry with its lone pair positioned gauche between the two oxygen atoms on sulfur [6]. This geometrical arrangement maximizes orbital overlap while minimizing electron-electron repulsion [6]. The tetrahedral geometry around nitrogen contrasts with planar arrangements that might be expected from resonance considerations, emphasizing the importance of three-dimensional orbital interactions [6].

Fluorine-Substituent Effects on Aromatic π-System Interactions

The 4-fluorophenyl substituent in 1-(4-Fluorophenyl)pentane-1-sulfonamide introduces significant electronic perturbations to the aromatic π-system through both inductive and resonance mechanisms [8] [9] [10]. Fluorine, with its exceptional electronegativity of 3.98 on the Pauling scale, exerts profound influence on the electronic distribution within the aromatic ring [9] [11].

The electronic effects of fluorine substitution manifest through multiple pathways that fundamentally alter the aromatic π-system properties [8] [10]. The inductive effect, characterized by a sigma constant of +0.52, represents strong electron withdrawal through the sigma bonding framework [9]. This electron withdrawal destabilizes negative charge development and increases the ionization potential of the aromatic system [9]. Simultaneously, fluorine exhibits a modest resonance effect with a sigma constant of -0.07, indicating limited electron donation through π-orbital overlap [9].

The unique electronic behavior of fluorine creates what researchers term "fluoromaticity," a phenomenon wherein fluorine atoms contribute additional π-bonding and antibonding orbitals to the aromatic system [8] [10]. The lone pairs on fluorine interact with the aromatic π-system, generating new molecular orbitals that mimic the original aromatic system but at lower energy levels [8]. This interaction creates π-bonding between the ring and fluorine atoms, contrasting with the antibonding seen between fluorine and the original π-system [8].

Electronic ParameterFluorine ValueEffect on Molecule
Electronegativity (Pauling Scale)3.98Strong electron withdrawal
Inductive Effect (σᵢ)+0.52Destabilizes negative charge
Resonance Effect (σᵣ)-0.07Stabilizes positive charge
Hammett Constant (σₚ)+0.06Weak overall effect
Field Effect Constant (σf)+0.45Through-space withdrawal
C-F Bond Dipole (D)1.41Polarizes aromatic system

The carbon-fluorine bond dipole of 1.41 Debye significantly polarizes the aromatic ring, creating regions of altered electron density that influence intermolecular interactions [11]. This polarization affects both electrostatic interactions and hydrogen bonding patterns, as the fluorine atom can serve as a weak hydrogen bond acceptor while simultaneously withdrawing electron density from the aromatic ring [12].

The position of fluorine substitution at the para position relative to the sulfonamide attachment point creates specific electronic consequences [13]. Para-fluorine substitution exhibits slight deactivation toward nucleophilic aromatic substitution reactions, contrasting with the activating effects observed for meta-fluorine substituents [13]. This positional dependence reflects the complex interplay between inductive and resonance effects operating through different pathways within the aromatic system [13].

The fluorine substituent enhances the aromatic ring's resistance to addition reactions while increasing thermal stability [8] [10]. These effects contribute to the overall molecular stability and influence the compound's behavior in various chemical environments [8]. The electronic perturbations induced by fluorine substitution extend beyond the immediate aromatic ring, affecting the entire molecular framework through long-range electronic communication [10].

Hydrogen Bonding Network Analysis in Crystalline States

The crystalline packing of 1-(4-Fluorophenyl)pentane-1-sulfonamide is dominated by extensive hydrogen bonding networks that determine the solid-state structure and influence physicochemical properties [14] [15] [16]. The sulfonamide functional group provides multiple hydrogen bonding sites, including two potential donors from the amino group and two acceptor sites from the sulfonyl oxygen atoms [14] [17].

Analysis of sulfonamide crystal structures reveals consistent hydrogen bonding patterns that govern intermolecular organization [14] [17]. The amino protons demonstrate preferential hydrogen bonding to sulfonyl oxygen atoms, forming the dominant hydrogen bonding motif characterized by chains with eight-atom repeat units [14] [17]. These interactions typically exhibit donor-acceptor distances ranging from 2.925 to 2.968 Angstroms with donor-hydrogen-acceptor angles between 161° and 172° [16] [18].

The hydrogen bonding connectivity follows predictable patterns based on the electronic properties of specific donor and acceptor atoms [14] [19]. Amino protons show greater preference for hydrogen bonding to sulfonyl oxygens compared to other potential acceptor sites, reflecting the optimal geometric and electronic complementarity of these interactions [14]. The sulfonyl oxygen atoms function as strong hydrogen bond acceptors due to their high electron density and appropriate geometric accessibility [19].

Bond/AngleTypical RangeLiterature Reference
S=O Bond Length (Å)1.428 - 1.441Stenfors et al., 2020
S-N Bond Length (Å)1.618 - 1.622Stenfors et al., 2020
S-C Bond Length (Å)1.766 - 1.770Stenfors et al., 2020
O-S-O Bond Angle (°)118 - 120Stenfors et al., 2020
N-S-C Bond Angle (°)106 - 108Stenfors et al., 2020
Tetrahedral Distortion Parameter (τ₄)0.94 - 0.96Yang et al., 2007

The presence of fluorine in the 4-position of the phenyl ring introduces additional complexity to the hydrogen bonding network through weak carbon-hydrogen to fluorine interactions [15] [20]. These secondary interactions, characterized by carbon-fluorine distances of approximately 3.386 Angstroms and carbon-hydrogen-fluorine angles around 150°, contribute to the overall crystal stability [21]. While weaker than traditional hydrogen bonds, these carbon-hydrogen to fluorine interactions play crucial roles in determining the preferred crystal packing arrangements [20].

The crystalline structure exhibits three-dimensional networks formed through the combination of strong nitrogen-hydrogen to oxygen hydrogen bonds and weaker carbon-hydrogen to oxygen interactions [16] [18]. The intermolecular carbon-hydrogen to oxygen hydrogen bonding interactions display longer donor-acceptor distances ranging from 3.399 to 3.594 Angstroms with angles between 152.8° and 170.2° [16] [18]. These secondary interactions stabilize supramolecular ribbons that interconnect to form complex three-dimensional architectures [16].

The hydrogen bonding patterns demonstrate significant sensitivity to minor structural modifications, with closely related sulfonamides exhibiting dramatically different hydrogen bonding networks [14] [15]. This sensitivity reflects the delicate balance between competing intermolecular interactions and emphasizes the importance of precise structural features in determining solid-state organization [14] [22]. The fluorine substituent influences hydrogen bonding indirectly through electronic effects that modify the basicity of hydrogen bond acceptor sites and the acidity of hydrogen bond donor sites [19].

Sulfur Dioxide Insertion Mechanisms in Fluorinated Systems

The incorporation of sulfur dioxide into organic molecules has emerged as a pivotal methodology for sulfonamide synthesis, particularly in fluorinated systems. Recent mechanistic studies have revealed several distinct pathways through which sulfur dioxide can be inserted into carbon-nitrogen bonds to form sulfonamides [2] [3].

Radical Chain Mechanisms

The most prevalent mechanism involves radical chain processes where sulfur dioxide acts as a radical acceptor. In fluorinated systems, aryl radicals generated from aryldiazonium salts or aryl halides react with sulfur dioxide to form sulfonyl radical intermediates [4]. These intermediates subsequently react with nitrogen nucleophiles to generate sulfonamides. The process is particularly efficient with fluorinated aromatic systems due to the electron-withdrawing nature of fluorine substituents, which stabilize the resulting radical intermediates [5].

Preliminary mechanistic studies indicate that the transformation proceeds through intramolecular radical cyclization followed by sulfur dioxide insertion [5]. The mechanism involves the formation of sulfite anion intermediates, which then undergo further oxidation to yield the final sulfonamide products. The presence of fluorine atoms in the aromatic system enhances the reactivity by increasing the electrophilicity of the radical center.

Isodiazene Radical Chain Mechanism

A novel mechanistic pathway involves the formation of isodiazene radical intermediates that facilitate formal sulfur dioxide insertion into carbon-nitrogen bonds [2] [3]. This mechanism generates intermediate sulfinate species that react with anomeric amide reagents to forge the sulfur-nitrogen bond. The process demonstrates excellent compatibility with fluorinated primary amines and provides access to primary sulfonamides without requiring pre-activation of the starting materials.

The anomeric amide serves a dual function in this transformation: it facilitates cleavage of the initial carbon-nitrogen bond while simultaneously delivering a nitrogen atom to the product after sulfur dioxide incorporation [2]. This elegant mechanism allows for the direct conversion of abundant primary amines into valuable sulfonamides with retention of stereochemical information.

Photocatalyzed Sulfur Dioxide Insertion

Recent advances have demonstrated the utility of visible light-mediated photoredox catalysis for sulfur dioxide insertion reactions [6] [7]. In these systems, sulfamoyl radicals are generated directly from sulfur dioxide or the sulfur dioxide surrogate 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct in the presence of nitrogen radical precursors. The generated sulfamoyl radicals can be intercepted with electron-rich olefins to afford sulfonamides in moderate to good yields.

The photoredox approach offers several advantages including mild reaction conditions, broad substrate scope, and compatibility with fluorinated systems [6]. The mechanism involves single-electron transfer processes that generate reactive sulfamoyl radicals, which then participate in radical coupling reactions with various organic substrates.

Role of Alkali Metal Counterions in Nitrogen-Sulfur Bond Formation

The influence of alkali metal counterions on nitrogen-sulfur bond formation represents a critical aspect of sulfonamide synthesis that has received limited attention in the literature. However, recent mechanistic investigations have revealed significant effects of these counterions on reaction pathways and selectivity [8] [9].

Coordination and Activation Effects

Alkali metal counterions can coordinate to sulfur-containing intermediates, thereby modulating their reactivity. The coordination of lithium, sodium, or potassium cations to sulfone oxygen atoms has been shown to partially dissociate the metal from the carbanion center, enhancing the nucleophilicity of the nitrogen center [8]. This effect is particularly pronounced in sulfonamide formation reactions where the metal coordination can stabilize transition states and lower activation barriers.

The size and coordination properties of different alkali metals lead to varying degrees of activation. Smaller cations such as lithium and sodium tend to form stronger coordinative interactions with sulfur-containing intermediates, while larger cations like potassium and cesium provide more diffuse interactions that can favor different reaction pathways [9].

Mechanistic Implications

In sulfur dioxide insertion reactions, alkali metal salts serve multiple roles beyond simple counterion effects. Sodium dithionite, for example, acts simultaneously as a sulfur dioxide source and a reducing agent in iron-catalyzed fluorosulfonylation reactions [5]. The sodium cation coordinates to intermediate sulfite species, facilitating their conversion to sulfonamide products through subsequent oxidation steps.

The presence of alkali metals can also influence the stereochemical outcome of sulfonamide formation. In systems where multiple stereogenic centers are present, the coordination of alkali metals to sulfur-containing intermediates can direct the approach of nucleophiles and control the stereochemical course of the reaction [9]. This effect is particularly important in the synthesis of enantiomerically pure sulfonamides where stereochemical control is paramount.

Solvent-Dependent Effects

The role of alkali metal counterions is highly dependent on the solvent environment. In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, alkali metals exist primarily as solvated cations with weakened ion-pairing interactions. This solvation leads to enhanced nucleophilicity of the nitrogen centers and faster nitrogen-sulfur bond formation [8].

Conversely, in less polar solvents, tight ion-pairing between alkali metals and sulfur-containing anions can lead to altered reactivity patterns. The degree of ion-pairing affects the accessibility of reactive sites and can influence regioselectivity in sulfonamide formation reactions.

Solvent Effects on Reaction Kinetics and Stereoselectivity

The choice of solvent system profoundly influences both the kinetics of sulfonamide formation and the stereochemical outcome of these reactions. Comprehensive kinetic studies have revealed complex relationships between solvent properties and reaction efficiency [10] [11] [12].

Polar Aprotic Solvents

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile consistently demonstrate superior performance in sulfonamide formation reactions. These solvents effectively solvate cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing their nucleophilicity [13]. The high dielectric constants of these solvents also facilitate the formation of charged intermediates that are common in sulfonamide synthesis.

In fluorinated systems, polar aprotic solvents show particularly pronounced effects. The electron-withdrawing nature of fluorine substituents creates more electrophilic sulfur centers, and the enhanced solvation provided by these solvents stabilizes the resulting charged intermediates. Rate enhancements of 3-5 fold are commonly observed when transitioning from protic to aprotic solvent systems [10].

Stereoselectivity Considerations

The stereochemical outcome of sulfonamide formation is highly sensitive to solvent effects. Polar aprotic solvents can organize substrate molecules through specific solvation patterns, leading to preferential formation of one stereoisomer over another [14]. This effect is particularly pronounced in reactions involving chiral sulfur centers, where the solvent environment can bias the conformation of reactive intermediates.

Fluorinated solvents such as trifluoroethanol demonstrate exceptional ability to induce stereoselectivity in sulfonamide formation reactions. The strong hydrogen-bonding ability of fluorinated alcohols creates organized solvent structures that direct the approach of nucleophiles and control the stereochemical course of the reaction [15]. Rate enhancements of 4-6 fold combined with excellent stereoselectivity make fluorinated solvents particularly attractive for the synthesis of enantiomerically pure sulfonamides.

Mixed Solvent Systems

The use of mixed aqueous-organic solvent systems has emerged as a versatile approach for controlling both reaction kinetics and stereoselectivity. These systems allow for fine-tuning of solvent properties through variation of the organic cosolvent composition [12]. In sulfonamide formation reactions, the water content can be adjusted to optimize the balance between reaction rate and stereoselectivity.

Deep eutectic solvents represent an emerging class of environmentally benign solvent systems that show promise for sulfonamide synthesis. These systems, formed from hydrogen bond donors and acceptors, create unique solvation environments that can enhance both reaction rates and stereoselectivity [16]. The organized structure of deep eutectic solvents provides opportunities for controlling the spatial arrangement of reactive intermediates, leading to improved stereochemical outcomes.

Kinetic Analysis

Detailed kinetic studies reveal that sulfonamide formation reactions typically follow second-order kinetics, with rate constants highly dependent on solvent properties. The Kamlet-Taft solvatochromic parameters π, α, and β provide quantitative measures of solvent effects on reaction rates [11]. The polarity/polarizability parameter π shows the strongest correlation with reaction rates, consistent with the charge-separation that occurs during nitrogen-sulfur bond formation.

Temperature-dependent kinetic studies in various solvent systems reveal activation energies ranging from 15-25 kcal/mol for sulfonamide formation reactions. The activation parameters are strongly influenced by solvent properties, with polar aprotic solvents generally providing lower activation energies and more favorable entropic terms [17].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.08857809 g/mol

Monoisotopic Mass

245.08857809 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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